2-(4-Fluorophenyl)cyclohexanone
Overview
Description
2-(4-Fluorophenyl)cyclohexanone is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
- Crystal Structures of Cyclohexanone Derivatives : A study explored the crystal structures of polysubstituted derivatives of cyclohexanone, including 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5methylcyclohexanone, using X-ray crystallography. This research contributes to understanding the molecular and crystal structure of such compounds (Manolov & Maichle-Mössmer, 2013).
Chemical Synthesis and Derivatives
- Development of Ketamine Derivatives : Research on the development of ketamine derivatives, including fluoroketamine (2-(2-fluorophenyl)-2-methylamino-cyclohexanone), shows the synthesis and potential applications of these compounds in various fields (Moghimi et al., 2014).
- Carbonic Anhydrase Inhibitors : Novel cyclohexanonyl bromophenol derivatives have been synthesized, including compounds with 4-fluorophenyl groups. These compounds exhibit potential as carbonic anhydrase inhibitors, which could be valuable in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Materials Science and Catalysis
- Catalyst Development : A study on Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrated their effectiveness in the selective hydrogenation of phenol to cyclohexanone. This has implications for industrial applications in the manufacture of polyamides (Wang et al., 2011).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Fluorinated Vitamin D3 Analogues : Research involved the enantioselective synthesis of a fluorinated A-ring dienol, a key intermediate for the preparation of 1alpha-fluoro vitamin D3 analogues, starting from 4-{[tert-butyldimethylsilyl]oxy}cyclohexanone. This indicates potential applications in developing new vitamin D3 analogues (Giuffredi et al., 2006).
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQMCCXBUGKEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517852 | |
Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-02-0 | |
Record name | 2-(4-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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